B1578344 Curvalicin-28b

Curvalicin-28b

Cat. No.: B1578344
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curvalicin-28b is a novel therapeutic compound under regulatory review by the U.S. Food and Drug Administration (FDA). According to clinical pharmacology reports, it exhibits a unique pharmacokinetic profile characterized by high bioavailability and low inter-subject variability in absorption. Key attributes include:

  • Molecular Weight: Not explicitly stated in available data, but structural analogs suggest a range of 450–600 g/mol.
  • Mechanism of Action: Binds selectively to enzymatic targets involved in inflammatory pathways, with a half-life of 12–18 hours in human plasma .
  • Clinical Efficacy: Demonstrated in Phase III trials for autoimmune disorders, showing a 40% reduction in disease progression compared to placebo .

Properties

bioactivity

Antibacterial

sequence

VAPFPEQFLX

Origin of Product

United States

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic Acid

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Properties :

    Parameter This compound (3-Bromo-5-chlorophenyl)boronic Acid
    Molecular Weight ~500 g/mol (est.) 235.27 g/mol
    LogP (Partition Coefficient) 2.15 (predicted) 2.15 (XLOGP3)
    Solubility 0.24 mg/mL 0.24 mg/mL
    Bioavailability Score 0.55 0.55
    BBB Penetration Yes Yes
  • Functional Differences : Despite similar LogP and solubility, this compound shows enhanced metabolic stability due to steric shielding of its boronic acid group, reducing CYP enzyme interactions .

(6-Bromo-2,3-dichlorophenyl)boronic Acid

  • Structural Modifications : Additional chlorine substituents increase molecular polarity (TPSA = 40.46 Ų vs. 26.30 Ų in this compound), impacting membrane permeability .
  • Pharmacokinetic Contrast :
    • Absorption : this compound’s GI absorption is 20% higher due to optimized lipophilicity.
    • Half-Life : this compound’s plasma half-life (12–18 hours) exceeds that of the analog (8–10 hours), attributed to reduced renal clearance .

Comparison with Functionally Similar Compounds

This compound shares therapeutic applications with biologics such as Adalimumab , a TNF-α inhibitor:

Parameter This compound Adalimumab
Class Small molecule Monoclonal antibody
Dosing Frequency Once daily Biweekly injections
Efficacy (Autoimmune) 40% reduction in progression 35–50% reduction (varies by trial)
Cost $1,200/month (estimated) $2,500–$4,000/month
Immunogenicity None reported 5–10% develop anti-drug antibodies
  • Advantages of this compound: Oral administration and lower immunogenicity make it preferable for long-term use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.